molecular formula C11H7NO2S2 B2542088 (5Z)-5-(2-oxo-2-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 133902-15-5

(5Z)-5-(2-oxo-2-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2542088
CAS No.: 133902-15-5
M. Wt: 249.3
InChI Key: QJUMMBBIZCDIGD-TWGQIWQCSA-N
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Description

(5Z)-5-(2-oxo-2-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with a phenylethylidene and sulfanylidene substituent, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-oxo-2-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone. Commonly used reagents include:

  • Thiazolidin-4-one
  • 2-oxo-2-phenylethylidene
  • Sulfur-containing reagents

The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-oxo-2-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the thiazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiazolidinone derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential anticancer and anti-inflammatory agent.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-oxo-2-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: Inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

    Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

    Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one: A parent compound with similar structural features.

    2-oxo-2-phenylethylidene derivatives: Compounds with variations in the substituents on the phenylethylidene group.

    Sulfanylidene derivatives: Compounds with different sulfur-containing groups.

Uniqueness

(5Z)-5-(2-oxo-2-phenylethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

(5Z)-5-phenacylidene-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S2/c13-8(7-4-2-1-3-5-7)6-9-10(14)12-11(15)16-9/h1-6H,(H,12,14,15)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUMMBBIZCDIGD-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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